CK-101, also known as RX518, is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) []. This compound exhibits high selectivity for specific EGFR activating mutations, including the T790M resistance mutation, as well as the L858R and del 19 mutations []. It demonstrates minimal activity against wild-type EGFR [, ]. CK-101 is an orally available compound studied for its potential as an antineoplastic agent [].
CK-101 functions by specifically binding to and inhibiting mutant forms of the EGFR tyrosine kinase [, ]. This binding, particularly its high selectivity for the T790M mutation, disrupts EGFR-mediated signaling pathways []. The disruption of these pathways ultimately leads to cell death in tumor cells expressing the targeted EGFR mutations [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7